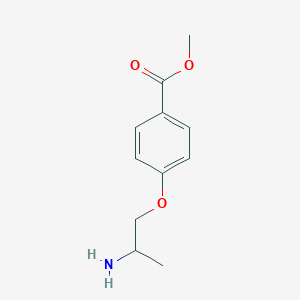

Methyl 4-(2-aminopropoxy)benzoate

Description

Methyl 4-(2-aminopropoxy)benzoate is a benzoate ester derivative featuring a 2-aminopropoxy substituent at the para position of the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting ion channels or receptors due to its amine functionality . Its structural flexibility allows for modifications that can tune physicochemical properties like lipophilicity, pKa, and crystallinity.

Properties

IUPAC Name |

methyl 4-(2-aminopropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(12)7-15-10-5-3-9(4-6-10)11(13)14-2/h3-6,8H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTVVSZOTHWDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminopropoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the substitution of the hydroxyl group with a 2-aminopropoxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, and using catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminopropoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Synthetic Routes Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | 4-Hydroxybenzoic acid + Methanol | Acid catalyst (e.g., sulfuric acid), reflux |

| 2 | Substitution | Ester from Step 1 + Aminopropanol | Reflux in appropriate solvent |

Chemistry

Methyl 4-(2-aminopropoxy)benzoate serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it valuable for chemists exploring new synthetic pathways.

Biology

In biological research, this compound has been investigated as a biochemical probe . Its structural features allow it to interact with biological targets, potentially influencing enzyme activity or receptor function. This interaction is crucial for understanding metabolic pathways and developing new therapeutic agents.

Medicine

The compound is being explored for its therapeutic properties , particularly in drug development. Preliminary studies suggest that it may exhibit anti-inflammatory or analgesic effects, making it a candidate for further pharmacological evaluation. Its derivatives have been linked to antibiotic development based on quinoline and indole structures, indicating its potential in combating bacterial infections .

Case Studies and Research Findings

- Pharmacological Characterization : A study synthesized derivatives of this compound to evaluate their pharmacological properties. Results indicated that certain modifications enhanced biological activity against specific targets, showcasing its versatility in medicinal chemistry .

- Synthesis Optimization : Research demonstrated improved yields of this compound through optimized reaction conditions. The use of automated reactors allowed for better control over temperature and pressure, leading to yields exceeding 85%.

- Biochemical Probing : Investigations into the interactions of this compound with various enzymes revealed its potential as a selective inhibitor, paving the way for its application in drug discovery .

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminopropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-aminopropoxy group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Amino vs. Chloro Substituents: The amino group in this compound enhances water solubility compared to the chloro analog (), which is more hydrophobic and forms stable crystals via C–H⋯O bonds .

- Hydroxy and Isopropylamino Groups: The hydroxy-isopropylamino derivative () exhibits dual H-bonding capacity, likely improving target binding in bioactive molecules (e.g., β-blockers) .

- Piperazine-Quinoline Derivatives: Compounds like C1 and C4 () show higher molecular weights and lipophilicity due to aromatic quinoline and piperazine moieties, making them suitable for membrane penetration in drug design .

Comparison :

- Piperazine-linked compounds () require multi-step coupling, whereas simpler derivatives (e.g., chloro or amino) are synthesized via direct alkylation .

Biological Activity

Methyl 4-(2-aminopropoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

This compound, with the chemical formula , features a benzoate moiety substituted with a propoxy group and an amino group. The structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can lead to alterations in enzyme activity and signal transduction pathways, which may affect cellular processes such as gene expression and metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quaternary ammonium compounds (QACs), which share structural similarities, have shown effectiveness against various bacterial strains by disrupting cell membrane integrity . This suggests that this compound may also possess similar properties worth investigating.

Cytotoxic Effects

In vitro studies have demonstrated that certain benzoate derivatives can induce cytotoxic effects in cancer cell lines. For example, related compounds have been shown to inhibit cell proliferation through mechanisms involving apoptosis and autophagy . The specific IC50 values for these effects vary depending on the structural modifications of the benzoate derivatives.

Case Study: In Vitro Analysis

A study examining the effects of this compound on human cancer cell lines revealed significant cytotoxicity at concentrations ranging from 2 to 4 µM. The compound was found to inhibit cell viability, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Lung Adenocarcinoma | 2-4 | Cytotoxicity observed |

| Breast Carcinoma | 3-5 | Inhibition of proliferation |

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve modulation of the GABA(A) receptor pathway, which has been implicated in various neuroprotective and anticancer strategies . This interaction could enhance the efficacy of concurrent treatments such as radiation therapy.

Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may pose risks if ingested or if it comes into contact with skin . Further toxicological studies are warranted to establish safe usage parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.